molecular formula C10H7NO3 B1584761 1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid CAS No. 7509-13-9

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid

Cat. No.: B1584761
CAS No.: 7509-13-9
M. Wt: 189.17 g/mol
InChI Key: KYWCUACNBIYDNL-UHFFFAOYSA-N
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Description

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid is a quinoline derivative with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol . This compound is known for its unique structure, which includes an isoquinoline core with a carboxylic acid group at the 3-position and a keto group at the 1-position. It is commonly used in biochemical research and has various applications in chemistry, biology, and medicine .

Chemical Reactions Analysis

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-Oxo-1,2-dihydroisoquinoline-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-oxo-2H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-7-4-2-1-3-6(7)5-8(11-9)10(13)14/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWCUACNBIYDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(NC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00299558
Record name 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7509-13-9
Record name 1,2-Dihydro-1-oxo-3-isoquinolinecarboxylic acid
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Record name NSC 407253
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Record name 7509-13-9
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Record name 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
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Record name 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid
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Synthesis routes and methods

Procedure details

Isocoumarin -3- carboxylic acid (1.40g.) was added to a solution of ammonia (d. 0.88, 10ml.) in ethanol (40ml.) at 0° and allowed to stand for 24 hours. After removal of solvent in vacuo, 6N hydrochloric acid (70ml.) was added and allowed to stand for 1 hour at 0°. Filtration gave the product as a white solid, mp. 327°-330° (lit mp. 326°-8°), (Found: C, 62.91; H, 3.69; N, 7.46. C10H7NO3 requires C, 63.49; H, 3.73; N, 7.40).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What makes 1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives interesting for HCV drug development?

A: These compounds exhibit structural features that mimic pyrophosphate, a crucial component for the function of the HCV NS5B polymerase. This enzyme plays a vital role in viral replication, making it an attractive target for antiviral drug development []. By mimicking pyrophosphate, these derivatives can potentially interfere with the enzyme's activity and inhibit viral replication.

Q2: How do these compounds interact with the HCV NS5B polymerase?

A: Research suggests that 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives, a specific subset within this class of compounds, can bind to the active site of the NS5B polymerase []. Molecular docking studies indicate that these compounds occupy a similar position within the active site as uridine triphosphate (UTP), a natural substrate of the polymerase []. This binding interaction likely hinders the enzyme's ability to incorporate nucleotides during viral RNA synthesis, thereby interfering with viral replication.

Q3: What structural modifications have been explored and how do they affect the inhibitory activity?

A: Scientists have synthesized a series of 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives with variations in their substituents []. These modifications aimed to investigate the structure-activity relationship and identify derivatives with enhanced inhibitory potency. Notably, compound 11c, bearing specific substituents, demonstrated promising inhibitory activity against the HCV NS5B polymerase with an IC₅₀ value of 5.9 μM in an NTP incorporation assay [].

Q4: Beyond their potential as antiviral agents, are there other applications for this compound derivatives?

A: While the research primarily focuses on their antiviral potential, these compounds also exhibit interesting chemical reactivity. For instance, 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives can undergo a fascinating series of reactions involving tautomerization, C-3 hydroxylation, and an α-ketol rearrangement under specific conditions []. This transformation highlights their potential as versatile building blocks in organic synthesis, potentially leading to the development of novel compounds with diverse applications.

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